molecular formula C9H9N3O6 B181154 n-(4-Methoxy-2,3-dinitrophenyl)acetamide CAS No. 62153-30-4

n-(4-Methoxy-2,3-dinitrophenyl)acetamide

Cat. No.: B181154
CAS No.: 62153-30-4
M. Wt: 255.18 g/mol
InChI Key: FBIWPANFNJPCMU-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2,3-dinitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with a methoxy group at the para position and nitro groups at the ortho and meta positions (2,3-dinitro).

Properties

CAS No.

62153-30-4

Molecular Formula

C9H9N3O6

Molecular Weight

255.18 g/mol

IUPAC Name

N-(4-methoxy-2,3-dinitrophenyl)acetamide

InChI

InChI=1S/C9H9N3O6/c1-5(13)10-6-3-4-7(18-2)9(12(16)17)8(6)11(14)15/h3-4H,1-2H3,(H,10,13)

InChI Key

FBIWPANFNJPCMU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Electronic Features

The table below summarizes key structural and functional differences between N-(4-Methoxy-2,3-dinitrophenyl)acetamide and related compounds:

Compound Name Substituents Key Properties/Activities References
N-(4-Methoxy-2,3-dinitrophenyl)acetamide 4-OCH₃, 2,3-NO₂ High electron-withdrawing effect; potential for unique crystal packing
N-(4-Methoxyphenyl)acetamide 4-OCH₃ Intermediate in synthesis; simpler electronic profile
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide 3,5-Cl, CCl₃ Meta-substitution effects; planar amide groups in crystal structures
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-OCH₃, CF₃-benzothiazole FPR2 receptor agonism; pharmaceutical potential
N-(3,5-Dichlorophenyl)acetamide 3,5-Cl Antimicrobial activity (gram-positive bacteria)
2',2'''-Dinitro-4',4'''-biacetanilide Biphenyl with 3,3'-NO₂ Extended conjugation; structural rigidity
Key Observations:

Electronic Effects: The nitro groups in N-(4-Methoxy-2,3-dinitrophenyl)acetamide introduce strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitutions or stabilize negative charges in intermediates. The para-methoxy group donates electrons via resonance, creating a push-pull electronic system .

Crystallographic Behavior :

  • Meta-substituted trichloro-acetamides (e.g., N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide) exhibit planar amide groups and distinct hydrogen-bonding patterns, forming R₂²(10) dimers in crystals . The nitro groups in N-(4-Methoxy-2,3-dinitrophenyl)acetamide may similarly influence molecular packing but with greater steric and electronic complexity.

Biological Activity :

  • Acetamides with halogen substituents (e.g., 3,5-Cl) demonstrate antimicrobial properties, while benzothiazole derivatives (e.g., trifluoromethylbenzothiazole acetamides) show receptor-specific agonism (e.g., FPR2) . The nitro groups in the target compound could enhance bioactivity through redox interactions or enzyme inhibition, though this requires experimental validation.

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